molecular formula C25H28N2O4S B3551487 N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3551487
M. Wt: 452.6 g/mol
InChI Key: LFGNEAXMDPNLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as M-MPG and has been widely studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of M-MPG is not fully understood. However, studies have shown that M-MPG inhibits the activity of enzymes involved in cancer cell growth and proliferation. M-MPG also activates certain signaling pathways that lead to cell death in cancer cells.
Biochemical and Physiological Effects:
M-MPG has been shown to have various biochemical and physiological effects. Studies have shown that M-MPG can inhibit the growth of cancer cells, induce cell death, and reduce inflammation. M-MPG has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using M-MPG in lab experiments is its potential applications in cancer research and neurodegenerative diseases. However, there are also limitations to using M-MPG in lab experiments. M-MPG is a relatively new compound, and its long-term effects are not fully understood. Additionally, the synthesis method of M-MPG is a multi-step process that requires expertise in organic chemistry.

Future Directions

There are many future directions for the study of M-MPG. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer treatment. Another potential direction is to study its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of M-MPG and its long-term effects.

Scientific Research Applications

M-MPG has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of M-MPG is in the field of cancer research. Studies have shown that M-MPG has anti-cancer properties and can inhibit the growth of cancer cells. M-MPG has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-17-6-12-23(13-7-17)32(29,30)27(21-8-10-22(31-5)11-9-21)16-24(28)26-25-19(3)14-18(2)15-20(25)4/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGNEAXMDPNLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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